Methyl 4-[(4-chlorobenzoyl)amino]benzoate
Description
Methyl 4-[(4-chlorobenzoyl)amino]benzoate is an aromatic ester derivative featuring a 4-chlorobenzoyl group linked via an amide bond to a methyl benzoate scaffold. This compound is of interest in medicinal and agrochemical research due to its structural versatility, enabling modifications that influence physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 4-[(4-chlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)11-4-8-13(9-5-11)17-14(18)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWKHKQDVYXZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-[(4-chlorobenzoyl)amino]benzoate involves several steps. One common method includes the reaction of 4-aminobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .
Chemical Reactions Analysis
Methyl 4-[(4-chlorobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, leading to the formation of various derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-[(4-chlorobenzoyl)amino]benzoate exhibits various biological activities, making it a candidate for drug development.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of para-aminobenzoic acid have shown significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT116. The mechanism involves the inhibition of specific pathways critical for cancer cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 23.31 ± 0.09 |
| This compound | HCT116 | 72.22 ± 0.14 |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains, showing effectiveness comparable to standard antibiotics. In vitro studies indicate that it can inhibit bacterial growth by disrupting cell wall synthesis.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
Anti-inflammatory Effects
Research indicates that this compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a role in inflammation pathways.
Material Science Applications
In addition to its medicinal applications, this compound has been explored for its utility in material science.
Self-Assembled Structures
Studies have shown that sodium salts of this compound can form hydrogen-bonded self-assembled structures that enhance dispersion and lubrication properties in polymer matrices such as polypropylene. This can lead to improved mechanical properties and processing characteristics.
| Material | Property Enhanced |
|---|---|
| Polypropylene | Lubrication |
| Polypropylene | Mechanical Strength |
Synthesis and Characterization
A comprehensive study involved synthesizing this compound through a multi-step reaction involving para-aminobenzoic acid and chlorobenzoyl chloride under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.
Biological Evaluation
In a recent biological evaluation, researchers assessed the compound's efficacy against multiple cancer cell lines using MTT assays to determine cell viability post-treatment with varying concentrations of this compound.
Mechanism of Action
The insecticidal activity of Methyl 4-[(4-chlorobenzoyl)amino]benzoate is primarily due to its ability to interfere with the nervous system of insects. It targets specific receptors and enzymes, disrupting normal physiological processes and leading to the death of the pest .
Comparison with Similar Compounds
Key Compounds:
- Synthesized via esterification with 74% yield .
- Bezafibrate: A hypolipidemic drug with a propanoic acid group, demonstrating how backbone modifications shift therapeutic application .
Physicochemical Properties
- The thiourea derivative (7) exhibits a high melting point (245°C), suggesting strong crystalline packing, while the diethylaminoethyl analog’s solubility may be pH-dependent due to its basic group .
Biological Activity
Methyl 4-[(4-chlorobenzoyl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (C15H13ClN2O3) features a benzoate structure with a chlorobenzoyl group attached to the amino position. Its molecular structure is critical for its interaction with biological targets, influencing its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs of para-aminobenzoic acid (PABA), which share structural similarities with this compound, have been shown to inhibit cancer cell proliferation effectively. The IC50 values for various PABA derivatives against cancer cell lines range from 0.63 μM to 72.22 μM, indicating potent activity against MCF-7 and HepG2 cells .
Table 1: Anticancer Activity of PABA Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| 4-Aminobenzoic Acid Analog | MCF-7 | 23.31 ± 0.09 |
| N-(3-chlorobenzoyl)-2-(2,4-dihydroxypyrimidine-5-sulfonamido) benzoyl hydrazide | A549 | 1.26 |
| Benzylaminobenzoic Acid | HCT116 | <10 |
Anti-Cholinesterase Activity
The compound has also been evaluated for its anti-cholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds structurally related to this compound have demonstrated significant inhibition of acetylcholinesterase (AChE), with reported IC50 values as low as 7.49 µM . This suggests potential therapeutic applications in cognitive disorders.
Table 2: Cholinesterase Inhibition
| Compound Name | Enzyme | IC50 (µM) |
|---|---|---|
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | AChE | 13.62 ± 0.21 |
| Benzylaminobenzoic Acid | BChE | 2.67 ± 0.05 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of cholinesterases, which are enzymes responsible for breaking down acetylcholine in the synaptic cleft.
- Antioxidant Activity : Similar compounds have shown antioxidant properties that help mitigate oxidative stress in cells.
- Antimicrobial Properties : Some derivatives exhibit antibacterial effects against common pathogens like E. coli and Salmonella, enhancing their potential as therapeutic agents .
Case Studies and Research Findings
A notable study highlighted the synthesis and evaluation of various PABA analogs, including this compound. These compounds were screened against several cancer cell lines and demonstrated varying degrees of cytotoxicity, with some achieving significant inhibition rates compared to standard chemotherapeutics .
Another investigation focused on the anti-inflammatory properties of similar compounds, revealing their potential to reduce inflammatory markers in vitro, which could be beneficial in treating chronic inflammatory diseases .
Q & A
Q. What computational methods predict electronic properties for structure-activity relationships?
- Methodological Answer :
- Perform DFT calculations to map HOMO/LUMO orbitals and electrostatic potentials.
- Validate with experimental data (e.g., X-ray bond angles and torsional strain) .
Data Contradiction Analysis
Q. Conflicting NMR shifts reported in literature: How to validate assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
